2,6-Difluorobenzyl bromide

描述

Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXJPJGBWSZHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234238 | |

| Record name | 2-(Bromomethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-00-9 | |

| Record name | 2,6-Difluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1,3-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(BROMOMETHYL)-1,3-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNK4D2QCW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 2,6-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzyl bromide is a critical halogenated aromatic intermediate, prized for its unique electronic properties and reactivity, which make it an invaluable building block in modern organic synthesis. Its strategic incorporation into molecular frameworks, particularly in the pharmaceutical and agrochemical sectors, has led to significant advancements in the development of novel therapeutic agents and materials. The presence of two fluorine atoms ortho to the bromomethyl group profoundly influences the compound's stability, lipophilicity, and reactivity, offering distinct advantages in drug design. This guide provides a comprehensive technical overview of 2,6-Difluorobenzyl bromide, covering its physicochemical properties, synthesis methodologies, mechanistic reactivity, applications in drug discovery, detailed experimental protocols, and essential safety protocols.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a reagent's physical properties are fundamental to its effective and safe use in a laboratory setting.

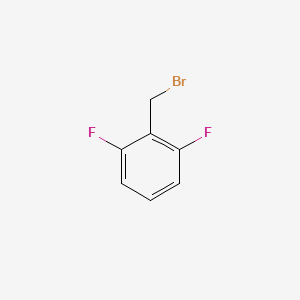

Chemical Structure:

Caption: Molecular Structure of 2,6-Difluorobenzyl bromide.

Table 1: Core Compound Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| CAS Number | 85118-00-9 | [1][2][3] |

| Molecular Formula | C₇H₅BrF₂ | [3][4][5] |

| Molecular Weight | 207.02 g/mol | [3] |

| Appearance | White to light yellow/beige crystalline solid or powder | [1][2][3] |

| Melting Point | 51-55 °C | [3][4] |

| Boiling Point | 198-202 °C | [6] |

| Synonyms | α-Bromo-2,6-difluorotoluene, 2-(Bromomethyl)-1,3-difluorobenzene | [3][7] |

| InChIKey | LSXJPJGBWSZHTM-UHFFFAOYSA-N | [3] |

| Purity | Typically >97-99% (GC) | [1][8] |

Synthesis and Manufacturing Insights

The primary industrial synthesis of 2,6-Difluorobenzyl bromide involves the free-radical bromination of 2,6-difluorotoluene. The choice of reagents and conditions is critical for achieving high yield and purity while minimizing costs and process hazards.

Common Synthetic Route: Free-Radical Bromination

The most prevalent method involves the reaction of 2,6-difluorotoluene with a brominating agent under conditions that promote the formation of a benzylic radical. While traditional methods often used N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), newer, more cost-effective, and safer methods have been developed.

A notable advancement is the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions.[9] This approach avoids expensive reagents like NBS and hazardous initiators like AIBN, making it a greener and more economical choice for industrial-scale production.[9] The reaction proceeds via a free-radical mechanism initiated by light.

Caption: Green synthesis workflow for 2,6-Difluorobenzyl bromide.

Chemical Reactivity and Mechanistic Profile

2,6-Difluorobenzyl bromide is a potent electrophile, primarily used as a benzylating agent in nucleophilic substitution reactions (Sₙ2). The key to its utility lies in the electronic effects of the ortho-fluorine substituents.

-

Enhanced Reactivity : The two electron-withdrawing fluorine atoms increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl bromide.

-

Steric Hindrance : While the ortho substituents provide some steric bulk, it is generally not sufficient to impede reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions).

-

Metabolic Stability : In a drug development context, the C-F bond is exceptionally strong. Incorporating the 2,6-difluorobenzyl moiety can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[10]

Application in Medicinal Chemistry and Drug Development

The 2,6-difluorobenzyl group is a privileged scaffold in modern medicinal chemistry. Its introduction into a molecule can significantly enhance biological activity, metabolic stability, and bioavailability.[10]

Case Study: RORγt Inverse Agonists

Retinoid-related orphan receptor gamma t (RORγt) is a key therapeutic target for inflammatory diseases. Research has shown that incorporating a 2,6-difluorobenzyl ether group into a series of phenyl pyrrolidinyl sulfone molecules resulted in surprisingly potent and selective RORγt inverse agonists.[11][12] X-ray co-crystal structures revealed that the bulky 2,6-difluorobenzyl ether group induces a conformational change in the protein's ligand-binding domain, creating a new, enlarged binding pocket that enhances potency.[11][12] This structural insight explains the significant increase in activity and highlights the strategic value of this moiety in rational drug design.

Other Key Applications:

-

Antiepileptic Drugs : It is a key intermediate in the synthesis of Rufinamide, a sodium ion channel antagonist used to treat epileptic seizures.[9]

-

Antiviral Agents : The compound has been used to prepare novel inhibitors of viruses like bovine viral diarrhea virus (BVDV), which serves as a surrogate model for the Hepatitis C virus.[1][13]

-

Antimicrobial Research : The related 2,6-difluorobenzamide scaffold has been used to develop inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics to combat resistant strains like MRSA.[14]

Experimental Protocols

The following protocols are provided as representative examples of the synthesis and use of 2,6-Difluorobenzyl bromide.

Protocol: Synthesis via Photochemical Bromination[11]

Materials:

-

2,6-Difluorotoluene

-

Hydrobromic acid (40% w/w)

-

Hydrogen peroxide (30% w/w)

-

Cyclohexane

-

Saturated sodium sulfite solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether (eluent)

Procedure:

-

To a reaction vessel equipped for photochemical reactions, add 2,6-difluorotoluene (1.0 eq), cyclohexane, and 40% hydrobromic acid (1.75 eq).

-

Initiate light exposure.

-

Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to proceed under light for 15-24 hours, monitoring by TLC or GC for the consumption of the starting material.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium sulfite solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography, eluting with petroleum ether, to afford 2,6-difluorobenzyl bromide as a white solid.

Protocol: General N-Alkylation Reaction

Materials:

-

A primary or secondary amine (1.0 eq)

-

2,6-Difluorobenzyl bromide (1.1 eq)

-

A suitable base (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq)

-

A suitable solvent (e.g., Acetonitrile, DMF)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in acetonitrile.

-

Stir the mixture at room temperature for 10 minutes.

-

Add 2,6-difluorobenzyl bromide (1.1 eq) to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by recrystallization or silica gel chromatography to yield the desired N-(2,6-difluorobenzyl) product.

Safety, Handling, and Storage

2,6-Difluorobenzyl bromide is a corrosive and lachrymatory substance that requires careful handling.[3][4][6]

Table 2: GHS Hazard Information

| Hazard | Code(s) | Description | Source(s) |

| Pictogram | GHS05 (Corrosion) | ||

| Signal Word | Danger | ||

| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [2] |

| H290 | May be corrosive to metals. | [2] | |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | Do not breathe dust; Wear protective gear; IF SWALLOWED: rinse mouth, do NOT induce vomiting; IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water; IF INHALED: Remove person to fresh air; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing; Immediately call a POISON CENTER/doctor; Store locked up; Dispose of contents/container to an approved waste disposal plant. | [2][15] |

-

Handling : Always handle in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, impervious gloves, and a lab coat.[16] Ensure eyewash stations and safety showers are readily accessible.[16]

-

Storage : Store in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[16] Keep the container tightly closed and store in a designated corrosives area.[16] The compound is sensitive to moisture.[8]

-

First Aid : In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[4][16] If inhaled, move the victim to fresh air.[4] If swallowed, rinse mouth but do NOT induce vomiting; call a physician immediately.[4]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound.

-

¹H NMR : The proton NMR spectrum is characterized by a singlet for the benzylic methylene protons (CH₂) and multiplets for the aromatic protons. The typical chemical shift for the CH₂ protons in CDCl₃ is around 4.6-4.7 ppm. The aromatic region will show a triplet and a doublet of doublets, consistent with the substitution pattern.[17]

-

¹³C NMR : The carbon NMR spectrum will show a signal for the benzylic carbon and distinct signals for the aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants, which is a hallmark of fluorinated aromatic compounds.[18]

References

- Ruifu Chemical. (n.d.). 2,6-Difluorobenzyl Bromide CAS 85118-00-9 Purity >98.0% (GC).

- Sigma-Aldrich. (n.d.). 2,6-Difluorobenzyl bromide 97%.

- TCI EUROPE N.V. (n.d.). 2,6-Difluorobenzyl Bromide 85118-00-9.

- ChemWhat. (n.d.). 2,6-Difluorobenzyl bromide CAS#: 85118-00-9.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 2,6-Difluorobenzyl Bromide.

- ChemicalBook. (n.d.). 2,6-Difluorobenzyl bromide | 85118-00-9.

- Sigma-Aldrich. (n.d.). 2,6-Difluorobenzyl bromide 97 85118-00-9 Applications.

- CymitQuimica. (n.d.). CAS 85118-00-9: 2,6-Difluorobenzyl bromide.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide.

- Fisher Scientific. (2024). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide.

- ChemicalBook. (n.d.). 2,6-Difluorobenzyl bromide synthesis.

- ECHEMI. (n.d.). 2,6-Difluorobenzyl bromide SDS, 85118-00-9 Safety Data Sheets.

- Chem-Impex. (n.d.). 2,6-Difluorobenzyl bromide.

- Google Patents. (2011). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

- PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.

- ResearchGate. (2021). Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.

- SpectraBase. (n.d.). 2,6-Difluorobenzyl bromide - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). 2,6-Difluorobenzyl bromide(85118-00-9) 13C NMR spectrum.

- PubMed. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships.

Sources

- 1. ruifuchem.com [ruifuchem.com]

- 2. 2,6-Difluorobenzyl Bromide | 85118-00-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. fishersci.no [fishersci.no]

- 5. 2,6-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 85118-00-9: 2,6-Difluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2,6-Difluorobenzyl bromide | 85118-00-9 [chemicalbook.com]

- 14. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 2,6-Difluorobenzyl bromide(85118-00-9) 13C NMR [m.chemicalbook.com]

Introduction: The Significance of 2,6-Difluorobenzyl Bromide in Modern Synthesis

An In-depth Technical Guide to the Physical Properties of 2,6-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

2,6-Difluorobenzyl bromide is a halogenated aromatic compound that has emerged as a critical building block in advanced organic synthesis.[1] Its structure, featuring a benzene ring substituted with two fluorine atoms and a bromomethyl group, imparts unique reactivity that is highly valued in medicinal chemistry, agrochemicals, and materials science.[2][3] The fluorine atoms enhance lipophilicity and can improve the metabolic stability and bioavailability of drug candidates, making this reagent particularly relevant for pharmaceutical development.[2][3] For instance, it has been utilized in the synthesis of potent RORγt inverse agonists for treating inflammatory diseases and as a key intermediate for various APIs, including antidepressants and antifungals.[1][4]

This guide offers a comprehensive overview of the core physical properties of 2,6-Difluorobenzyl bromide, provides field-proven experimental protocols for their determination, and outlines the necessary safety and handling procedures to ensure its effective and safe utilization in a research environment.

Core Physicochemical Properties

The utility of 2,6-Difluorobenzyl bromide in a laboratory setting is fundamentally governed by its physical and chemical characteristics. A thorough understanding of these properties is essential for designing synthetic routes, ensuring reaction efficacy, and maintaining a safe working environment.

Chemical Structure and Identifiers:

Data Presentation: Summary of Physical Properties

The quantitative physical data for 2,6-Difluorobenzyl bromide are summarized in the table below. These values are compiled from various commercial and literature sources and represent the accepted ranges for this compound.

| Property | Value | Source(s) |

| Appearance | White to light beige/yellow crystalline powder or solid | [2][5][8][9] |

| Melting Point | 51 - 55 °C (lit.) | [5][6][8][10] |

| Boiling Point | 184.9 ± 25.0 °C; 198-202 °C (Note: Discrepancies exist) | [1][8] |

| Density | 1.6 - 1.65 g/cm³ at 25°C | [1][5][8] |

| Flash Point | >109 °C (>228.2 °F) | [5][6] |

| Solubility | Soluble in Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF); Insoluble in water | [1][11] |

Expert Insights: Reactivity, Stability, and Handling

Reactivity Profile: The primary utility of 2,6-Difluorobenzyl bromide stems from the reactivity of the benzylic bromide. It is an excellent electrophile, making it a versatile reagent for alkylation via nucleophilic substitution reactions.[2][3] It is frequently used to introduce the 2,6-difluorobenzyl moiety into a wide range of molecules, including quinazoline-2-thioxo-4-ones and 1,3,5-triazine-2,4,6-triones.[10]

Stability and Storage: The compound is generally stable under normal laboratory conditions.[8][12] However, it is classified as moisture-sensitive.[1] Therefore, it is imperative to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[11][12][13] Recommended storage temperatures are typically between 2-8°C.[7][11]

Safety and Handling Precautions: 2,6-Difluorobenzyl bromide is a hazardous substance that requires careful handling.

-

Corrosive and Lachrymatory: It is corrosive and causes severe skin burns and eye damage.[6][12][13] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[5][6]

-

Personal Protective Equipment (PPE): When handling this compound, a full suite of PPE is mandatory. This includes chemical safety goggles or a face shield, appropriate chemical-resistant gloves, and a lab coat.[13][14] Work should always be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

First Aid: In case of eye contact, rinse immediately and continuously with plenty of water for at least 15 minutes and seek immediate medical attention.[6][13] For skin contact, wash off immediately with plenty of water for at least 15 minutes and seek medical attention.[6] If inhaled, move the person to fresh air.[6][14] Do not induce vomiting if ingested.[6][13]

Experimental Protocol: Melting Point Determination via Capillary Method

The melting point is a critical physical constant for assessing the purity of a crystalline solid like 2,6-Difluorobenzyl bromide. A sharp, narrow melting range typically indicates high purity, whereas a depressed and broad range suggests the presence of impurities.[15][16] The capillary method is a standard and reliable technique for this determination.[17]

Causality Behind Experimental Choices:

-

Dry, Powdered Sample: The sample must be completely dry to prevent solvent from depressing the melting point. It is powdered to ensure uniform packing and efficient heat transfer within the capillary tube.[17]

-

Small Sample Size (2-4 mm): Using too much material leads to a larger temperature gradient across the sample, resulting in an erroneously broad melting range.[16]

-

Slow Heating Rate (1-2 °C/min): A slow heating rate near the melting point is crucial. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for an accurate reading of the true melting temperature.[16][18]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 2,6-Difluorobenzyl bromide sample is completely dry. Place a small amount on a clean, dry watch glass and crush it into a fine powder using a spatula.[17]

-

Packing the Capillary Tube: Take a capillary tube sealed at one end. Press the open end gently into the powdered sample until a small amount of material enters the tube.

-

Loading the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be between 2-4 mm.[16]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus. Ensure the thermometer is correctly positioned.[17]

-

Rapid Initial Heating (Optional): If the approximate melting point is unknown, a rapid determination can be performed first by heating at a rate of 10-20 °C per minute to find a rough estimate.[16] Allow the apparatus to cool at least 10-15 °C below this approximate point before proceeding.

-

Accurate Determination: For an accurate measurement, set the apparatus to heat at a slow, controlled rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.[16]

-

Observation and Recording: Observe the sample closely through the viewing lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[16][18]

-

Cooling and Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, a self-validating system for assessing compound purity.

Caption: Workflow for Melting Point Determination.

References

-

2,6-Difluorobenzyl Bromide CAS 85118-00-9 Purity >98.0% (GC) - Ruifu Chemical. (n.d.). Ruifu Chemical. [Link]

-

2,6-Difluorobenzyl bromide CAS#: 85118-00-9; ChemWhat Code: 22819. (n.d.). ChemWhat. [Link]

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1982). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 59(3), 246. [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Westlab Canada. [Link]

-

Density of liquids. (n.d.). [Link]

-

Melting point determination. (n.d.). [Link]

-

Melting point determination - SSERC. (n.d.). SSERC. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2024, March 18). Fisher Scientific. [Link]

-

BOILING POINT DETERMINATION. (n.d.). [Link]

-

Experiment name / Determination of Boiling point Purpose. (n.d.). [Link]

-

The Experimental Determination of Solubilities - ResearchGate. (n.d.). ResearchGate. [Link]

- CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents. (n.d.).

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 30). Thermo Fisher Scientific. [Link]

-

Video: Boiling Points - Concept - JoVE. (2020, March 26). JoVE. [Link]

-

Micro-boiling point measurement. (n.d.). [Link]

-

Melting Point Determination - University of South Alabama. (2012, August 16). University of South Alabama. [Link]

-

MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. (n.d.). [Link]

-

Measuring Solubility | Secondaire - Alloprof. (n.d.). Alloprof. [Link]

-

2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. (2021, November 11). Chemistry LibreTexts. [Link]

-

experiment (1) determination of melting points. (2021, September 19). [Link]

-

CAS No : 85118-00-9 | Product Name : 2,6-Difluorobenzyl bromide | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

2,6-Difluorobenzyl Bromide: Synthesis, Properties, and Industrial Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Determining the density of solids and liquids. The Lab Activity - YouTube. (2024, August 8). YouTube. [Link]

-

Testing the Solubility of Common Liquid Solvents | Activity - Education.com. (n.d.). Education.com. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Lund University Publications. [Link]

-

Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed. (2020, October 1). PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 85118-00-9: 2,6-Difluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. fishersci.no [fishersci.no]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. rvrlabs.com [rvrlabs.com]

- 9. ruifuchem.com [ruifuchem.com]

- 10. 2,6-Difluorobenzyl bromide | 85118-00-9 [chemicalbook.com]

- 11. 2,6-Difluorobenzyl bromide CAS#: 85118-00-9 [m.chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. southalabama.edu [southalabama.edu]

- 17. westlab.com [westlab.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2,6-Difluorobenzyl bromide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Difluorobenzyl Bromide in Organic Solvents

Abstract

2,6-Difluorobenzyl bromide is a crucial halogenated aromatic intermediate, widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity in nucleophilic substitution reactions makes it a valuable reagent for drug development professionals and organic chemists.[1] However, a comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. Publicly available quantitative solubility data is scarce, necessitating a foundational understanding based on physicochemical properties and established experimental protocols. This guide provides an in-depth analysis of the theoretical and practical aspects of 2,6-difluorobenzyl bromide's solubility, offering a framework for researchers to make informed decisions in a laboratory setting.

Physicochemical Properties of 2,6-Difluorobenzyl Bromide

A compound's solubility is intrinsically linked to its physical and chemical characteristics. 2,6-Difluorobenzyl bromide is a solid at room temperature, appearing as a white to light beige crystalline powder.[3][4] It is characterized as a corrosive and lachrymatory substance, demanding careful handling in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[5][6]

The molecular structure features a benzene ring substituted with two highly electronegative fluorine atoms and a bromomethyl group. These functional groups impart a moderate polarity to the molecule. The C-F and C-Br bonds are polar, but the symmetrical placement of the two fluorine atoms on the aromatic ring partially cancels out their dipole moments. The primary contributor to its reactivity and solubility characteristics is the benzylic bromide group.

Table 1: Key Physicochemical Properties of 2,6-Difluorobenzyl Bromide

| Property | Value | Source(s) |

| CAS Number | 85118-00-9 | [1][3] |

| Molecular Formula | C₇H₅BrF₂ | [1][7][6] |

| Molecular Weight | 207.02 g/mol | [3][4][7][6] |

| Appearance | White to light beige crystalline powder | [3][4] |

| Melting Point | 51-55 °C (124-131 °F) | [3][4] |

| Boiling Point | ~185-202 °C | [1][4][8] |

| Density | ~1.6 g/cm³ | [3][4] |

| Flash Point | >109 °C (>228 °F) | [7] |

| Hazards | Corrosive, Lachrymator, Causes severe skin burns and eye damage | [6] |

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] This means that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents (e.g., water, methanol, ethanol) have large dipole moments and often engage in hydrogen bonding. They are effective at dissolving polar solutes and ionic compounds.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have small or nonexistent dipole moments. They are best for dissolving nonpolar solutes.

2,6-Difluorobenzyl bromide, with its polar C-F and C-Br bonds and nonpolar aromatic ring, exhibits intermediate polarity. It is not expected to be highly soluble in extremely nonpolar solvents like hexane or highly polar solvents like water. Its solubility will be most favorable in solvents of moderate polarity. The absence of O-H or N-H bonds means it cannot act as a hydrogen bond donor, limiting its interaction with protic solvents.

Known and Inferred Solubility Data

While quantitative data is largely unavailable in the literature, qualitative solubility information can be found or inferred from chemical supplier data and synthesis procedures.

-

Methanol: Several sources explicitly state that 2,6-difluorobenzyl bromide is soluble in methanol.[2][8] Methanol is a polar protic solvent, suggesting that solvents with similar properties may also be effective.

-

Chlorinated Solvents: A patent describing the synthesis of 2,6-difluorobenzyl bromide uses dichloromethane and chloroform as reaction solvents, indicating good solubility in these weakly polar solvents.[10]

-

Ethers & Aliphatic Hydrocarbons: The same patent uses petroleum ether (a mixture of aliphatic hydrocarbons similar to hexane) as an eluent in column chromatography.[10] This implies solubility, as the compound must dissolve to move through the column. Another procedure mentions the use of n-hexane in a workup step where the product remains in the filtrate, also suggesting solubility.[10]

Table 2: Summary of Qualitative Solubility of 2,6-Difluorobenzyl Bromide

| Solvent Class | Example Solvent | Qualitative Solubility | Rationale / Source |

| Polar Protic | Methanol | Soluble | Explicitly stated in chemical catalogs.[8] |

| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | Expected based on intermediate polarity. (Requires experimental verification). |

| Weakly Polar | Dichloromethane, Chloroform | Soluble | Used as a reaction solvent in synthesis.[10] |

| Nonpolar Aromatic | Toluene | Likely Soluble | Often used as a solvent for similar aromatic compounds. (Requires experimental verification). |

| Nonpolar Aliphatic | Hexane, Petroleum Ether | Soluble | Used as an eluent for purification and in reaction workups.[10] |

| Highly Polar | Water | Insoluble | Expected due to the large nonpolar hydrocarbon portion of the molecule. |

Experimental Protocol for Solubility Determination

Given the lack of quantitative data, experimental determination is crucial for any specific application. The following protocols provide a framework for both qualitative screening and quantitative measurement.

Core Safety Directive

Hazard Assessment: 2,6-Difluorobenzyl bromide is corrosive and a potent lachrymator that causes severe skin and eye damage.[5][6] All handling must be performed within a certified chemical fume hood. Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, nitrile gloves (or other appropriate chemical-resistant gloves), and a lab coat.[5] Waste Disposal: Dispose of all waste containing 2,6-difluorobenzyl bromide according to institutional and local regulations for hazardous chemical waste.[11]

Qualitative Solubility Screening

This rapid method helps to identify suitable solvents for reactions or further quantitative analysis.

Methodology:

-

Label a series of small test tubes (e.g., 13x100 mm), one for each solvent to be tested (e.g., methanol, acetone, toluene, hexane).

-

Weigh approximately 25 mg of 2,6-difluorobenzyl bromide and add it to each test tube.[12]

-

To the first tube, add the selected solvent dropwise (in 0.25 mL increments) up to a total volume of 0.75 mL, vortexing or shaking vigorously for 10-20 seconds after each addition.[12]

-

Observe the mixture closely. Record the compound as:

-

Very Soluble: Dissolves completely in the first 0.25 mL increment.

-

Soluble: Dissolves completely after adding up to 0.75 mL.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.[13]

-

-

Repeat steps 3 and 4 for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.[9]

Methodology:

-

Add an excess amount of 2,6-difluorobenzyl bromide to a known volume of the chosen solvent in a flask with a screw cap or ground glass stopper. "Excess" means enough solid remains undissolved to ensure saturation.

-

Seal the flask tightly and place it in a temperature-controlled environment (e.g., an incubator shaker or a stirred water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. For many organic compounds, 24-48 hours is adequate, but 72 hours is recommended to be certain.[9]

-

After equilibration, stop the agitation and allow the undissolved solid to settle completely. The solution must remain at the target temperature during this period.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a filter tip (e.g., a small piece of cotton or a syringe filter) to prevent transferring any solid particles.

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Determine the mass of the solution, then carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Calculate the solubility in g/100 mL or other desired units.

Workflow for Solubility Assessment

The following diagram outlines the logical flow from initial assessment to quantitative analysis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. rvrlabs.com [rvrlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.no [fishersci.no]

- 8. 2,6-Difluorobenzyl bromide CAS#: 85118-00-9 [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 11. capotchem.cn [capotchem.cn]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

2,6-Difluorobenzyl bromide 1H NMR analysis

An In-depth Technical Guide to the ¹H NMR Analysis of 2,6-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzyl bromide is a crucial building block in synthetic organic chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds, including Relugolix and Rufinamide.[1][2] Given its role in the development of therapeutic agents, the unambiguous structural confirmation and purity assessment of this reagent are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and routine analytical technique for this purpose, providing detailed information about the molecular structure in a non-destructive manner.[3]

This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2,6-difluorobenzyl bromide. Moving beyond a simple data report, we will delve into the underlying principles that govern the spectrum's appearance, including the profound influence of the fluorine substituents on chemical shifts and coupling patterns. We will provide a field-proven experimental protocol for data acquisition and conclude with an interpretation of the key spectral features, equipping the reader with the expertise to confidently identify and assess this vital chemical entity.

Molecular Structure and Expected Spectral Features

The ¹H NMR spectrum of a molecule is a direct reflection of its electronic and steric environment. In 2,6-difluorobenzyl bromide, the key features are dictated by the symmetry of the aromatic ring and the presence of three distinct, NMR-active nuclei: ¹H, ¹⁹F, and ¹³C. The ¹⁹F nucleus, like ¹H, has a nuclear spin (I) of ½ and is 100% abundant, leading to observable spin-spin coupling between protons and fluorine atoms (J-coupling).

The molecule possesses C₂ᵥ symmetry, which simplifies the aromatic region of the ¹H NMR spectrum.[4] This symmetry renders the two protons at the C3 and C5 positions chemically equivalent (designated here as HB), and the single proton at the C4 position unique (HC). The two methylene protons of the bromomethyl group are also equivalent (HA).

Therefore, we anticipate three distinct signals in the ¹H NMR spectrum:

-

A signal for the two methylene protons (-CH₂ Br).

-

A signal for the two equivalent aromatic protons meta to the fluorine atoms (C3-H and C5-H ).

-

A signal for the single aromatic proton para to the bromomethyl group (C4-H ).

The interpretation of the spectrum hinges on understanding not just proton-proton (H-H) coupling, but critically, proton-fluorine (H-F) coupling, which can occur over multiple bonds.

Deconstructing the Spectrum: Chemical Shifts and Coupling Constants

The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) reveals information about neighboring spin-active nuclei.

-

Methylene Protons (HA): These protons are directly attached to a carbon bearing an electronegative bromine atom. This proximity causes a significant deshielding effect, shifting their resonance downfield. Furthermore, these protons are subject to a four-bond coupling (⁴JHF) with the two equivalent fluorine atoms at the C2 and C6 positions. This coupling splits the HA signal into a triplet.

-

Aromatic Protons (HB): These protons are ortho to the C4-H proton and meta to the fluorine atoms. They will be split by the adjacent C4-H proton (a three-bond, or vicinal, coupling, ³JHH) and by the adjacent fluorine atoms (a three-bond, or ortho, coupling, ³JHF). This results in a complex multiplet, often appearing as a doublet of triplets or a multiplet that requires closer analysis.

-

Aromatic Proton (HC): This proton is situated between the two fluorine atoms and is coupled to the two equivalent HB protons (vicinal coupling, ³JHH) and the two equivalent fluorine atoms (a four-bond, or meta, coupling, ⁴JHF). This combination of couplings splits the signal into a characteristic triplet of triplets.

The following table summarizes the typical ¹H NMR spectral data for 2,6-difluorobenzyl bromide recorded in deuterated chloroform (CDCl₃).

| Proton Designation | Number of Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| HA (-CH₂Br) | 2H | ~4.55 | Triplet (t) | ⁴JHF ≈ 2.0 Hz |

| HB (Ar-H) | 2H | ~6.95 | Multiplet (m) | ³JHH, ³JHF |

| HC (Ar-H) | 1H | ~7.30 | Triplet of Triplets (tt) | ³JHH ≈ 8.4 Hz, ⁴JHF ≈ 6.4 Hz |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer field strength.

Visualizing Molecular Connectivity and Coupling

To clarify the relationships between the different proton environments and their coupling partners, the following diagram illustrates the structure of 2,6-difluorobenzyl bromide and the key interactions that define its ¹H NMR spectrum.

Caption: Key H-H and H-F spin-spin couplings in 2,6-difluorobenzyl bromide.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum on a typical 300 or 400 MHz spectrometer.[5][6]

I. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 2,6-difluorobenzyl bromide.[2]

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), a common solvent for this compound.[7][8] CDCl₃ typically contains a small amount of non-deuterated CHCl₃, which gives a singlet at δ 7.26 ppm that can be used as a secondary reference.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS is the standard reference for ¹H NMR, with its signal defined as 0.0 ppm.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the solvent containing TMS, cap the tube, and gently agitate until the solid is fully dissolved. The compound is a solid with a melting point of 52-55 °C.[9]

II. Spectrometer Operation and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer will "lock" onto the deuterium signal from the CDCl₃ solvent. This step ensures the magnetic field remains stable during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern instruments.

-

Setting Acquisition Parameters:

-

Pulse Angle: A standard 30° or 45° pulse is typically sufficient.

-

Acquisition Time (AT): Set to 2-4 seconds.

-

Relaxation Delay (D1): Set a delay of 1-2 seconds. For highly accurate integration, a longer delay (5 x T₁) is required to ensure all protons have fully relaxed.[10]

-

Number of Scans (NS): Acquire 8 or 16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

Acquisition: Initiate the experiment. The spectrometer will collect the Free Induction Decay (FID) signal.

III. Data Processing

-

Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum via a Fourier transform.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.0 ppm.

-

Integration: Integrate the area under each signal. The relative integral values should correspond to the proton count of each signal (2:2:1 for HA:HB:HC).

Sources

- 1. vasista.co.in [vasista.co.in]

- 2. ruifuchem.com [ruifuchem.com]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. idpublications.org [idpublications.org]

- 5. 2,6-Difluorobenzyl bromide(85118-00-9) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. hmdb.ca [hmdb.ca]

- 9. rvrlabs.com [rvrlabs.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to the 13C NMR Chemical Shifts of 2,6-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzyl bromide is a key building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical and agrochemical agents. Its rigid, fluorinated aromatic core imparts unique electronic and conformational properties to target molecules. A precise and unambiguous structural characterization of this reagent is paramount for ensuring the integrity of subsequent synthetic steps. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of organic molecules. This in-depth technical guide provides a comprehensive analysis of the 13C NMR spectrum of 2,6-difluorobenzyl bromide, offering insights into the influence of its substituents on carbon chemical shifts and providing a robust experimental protocol for acquiring high-quality spectra.

Understanding the 13C NMR Spectrum of 2,6-Difluorobenzyl Bromide

The 13C NMR spectrum of 2,6-difluorobenzyl bromide is characterized by the distinct signals of its seven carbon atoms. The presence of two fluorine atoms and a bromomethyl group on the benzene ring introduces significant electronic and steric effects, which in turn govern the chemical shifts and coupling patterns observed in the spectrum. Due to the molecule's symmetry, only four signals are expected for the aromatic carbons, in addition to the signal for the benzylic carbon.

Predicted 13C NMR Chemical Shifts and Assignments

While a publicly available, fully assigned experimental spectrum is not readily accessible, a combination of data from analogous compounds, such as 2,6-difluorobenzyl chloride[1], and established principles of NMR spectroscopy allows for a reliable prediction and interpretation of the 13C NMR spectrum of 2,6-difluorobenzyl bromide. The expected chemical shifts are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C1 | ~114 | Triplet |

| C2, C6 | ~162 | Doublet of doublets |

| C3, C5 | ~112 | Doublet |

| C4 | ~131 | Triplet |

| CH2Br | ~25 | Singlet or Triplet (long-range coupling) |

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Causality Behind the Chemical Shifts: An Expert's Perspective

The observed chemical shifts are a direct consequence of the electronic environment of each carbon atom. The highly electronegative fluorine atoms exert a strong deshielding effect on the directly attached carbons (C2 and C6), causing their signals to appear significantly downfield, around 162 ppm.[2] This is a characteristic feature of carbons bearing fluorine substituents. Conversely, these fluorine atoms have a shielding effect on the ortho (C1 and C3/C5) and para (C4) carbons, a phenomenon attributed to the donation of lone pair electron density into the aromatic system.

The bromomethyl group (-CH2Br) also influences the aromatic carbon shifts, albeit to a lesser extent than the fluorine atoms. The benzylic carbon itself (CH2Br) is expected to resonate at a relatively upfield position (~25 ppm) due to the shielding effect of the aromatic ring, though the electronegative bromine atom will cause a downfield shift compared to an unsubstituted methyl group.

A critical aspect of the 13C NMR spectrum of fluorinated organic compounds is the presence of carbon-fluorine (C-F) coupling.[3] The 19F nucleus has a spin of 1/2, similar to a proton, and thus couples with neighboring 13C nuclei. This coupling manifests as splitting of the carbon signals into multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (one-bond coupling): This is the largest coupling and is observed for the carbons directly bonded to fluorine (C2 and C6). The expected coupling constant is typically in the range of 240-250 Hz.[2]

-

²JCF (two-bond coupling): This is observed for carbons adjacent to the C-F bond (C1 and C3/C5).

-

³JCF (three-bond coupling): This is observed for the carbon meta to the C-F bond (C4).

-

Long-range coupling: It is also possible to observe longer-range coupling, for instance, between the benzylic carbon and the fluorine atoms.

The multiplicities arising from these couplings provide invaluable information for the unambiguous assignment of each carbon signal. For instance, the signal for C1 is expected to be a triplet due to coupling with the two equivalent fluorine atoms at C2 and C6.

Experimental Protocol for Acquiring a High-Quality 13C NMR Spectrum

To ensure the acquisition of a reliable and interpretable 13C NMR spectrum of 2,6-difluorobenzyl bromide, a well-defined and validated experimental protocol is essential. The following step-by-step methodology is designed to be a self-validating system, incorporating best practices for sample preparation, instrument setup, and data acquisition.

Step 1: Sample Preparation

-

Compound Purity: Ensure the 2,6-difluorobenzyl bromide sample is of high purity (>98%) to avoid interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound.[4] It is crucial to use a high-purity NMR-grade solvent.

-

Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.5-0.7 mL of CDCl3. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.

-

Sample Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often use the deuterium lock signal of the solvent to reference the spectrum, but the presence of TMS can serve as a useful confirmation.

Step 2: Spectrometer Setup and Calibration

-

Instrument Tuning and Matching: Before acquiring the spectrum, the NMR probe must be tuned to the 13C frequency and matched to the impedance of the spectrometer's electronics. This ensures maximum sensitivity.

-

Locking: The spectrometer's field-frequency lock system should be engaged on the deuterium signal of the solvent (e.g., CDCl3). A stable lock is critical for maintaining the field homogeneity during data acquisition.

-

Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This process minimizes spectral line broadening and improves resolution. Automated shimming routines are available on most modern spectrometers.

Step 3: Data Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

-

Proton Decoupling: To simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE), broadband proton decoupling should be employed during the acquisition period.[5]

-

19F Decoupling (Optional but Recommended): Given the complexities arising from C-F coupling, acquiring a 19F-decoupled 13C NMR spectrum can be highly beneficial for simplifying the spectrum and aiding in peak assignment.[2][6] This, however, requires a spectrometer equipped with a triple-resonance probe.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, particularly the quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is appropriate to encompass all expected carbon signals.

Step 4: Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum must be accurately phased to ensure that all peaks have the correct Lorentzian line shape.

-

Baseline Correction: A flat baseline is essential for accurate integration and peak picking.

-

Referencing: The chemical shift scale should be referenced to the TMS signal at 0 ppm or the solvent peak (CDCl3 at 77.16 ppm).

Visualizing the Experimental Workflow

Caption: Experimental workflow for acquiring the 13C NMR spectrum.

Key Electronic Effects Influencing Chemical Shifts

The chemical shifts in 2,6-difluorobenzyl bromide are governed by a combination of inductive and resonance effects from the substituents.

Caption: Influence of electronic effects on 13C NMR chemical shifts.

Conclusion

The 13C NMR spectrum of 2,6-difluorobenzyl bromide provides a wealth of structural information that is indispensable for its unambiguous identification and characterization. By understanding the interplay of substituent effects and C-F coupling, researchers can confidently interpret the spectrum and verify the integrity of this important synthetic building block. The detailed experimental protocol outlined in this guide serves as a robust framework for acquiring high-quality, reproducible data, thereby upholding the principles of scientific integrity in research and development.

References

-

SpectraBase. 2,6-Difluorobenzyl bromide - Optional[1H NMR] - Spectrum. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

EPFL. 13C NMR with 1H and 19F double decoupling. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

Bruker. 13-C NMR Protocol for beginners AV-400. [Link]

-

Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

-

University of Wisconsin-Madison Chemistry Department. Optimized Default 13C Parameters. [Link]

-

University of Calgary. 13C-NMR. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

ScienceDirect. 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]

-

Pharmaffiliates. CAS No : 85118-00-9 | Product Name : 2,6-Difluorobenzyl bromide. [Link]

-

ScienceDirect. FLUORINE COUPLING CONSTANTS. [Link]

-

SpectraBase. 2,6-Difluorobenzyl bromide - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. 2,6-Difluorobenzyl chloride(697-73-4) 13C NMR spectrum [chemicalbook.com]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. epfl.ch [epfl.ch]

FTIR spectrum of 2,6-Difluorobenzyl bromide

An In-Depth Technical Guide to the FTIR Spectrum of 2,6-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

In the landscape of pharmaceutical synthesis and materials science, 2,6-Difluorobenzyl bromide (C₇H₅BrF₂) is a critical building block. Its utility as a reagent is well-established in the creation of novel inhibitors for viruses like bovine viral diarrhea virus (a surrogate for Hepatitis C) and in the synthesis of asymmetric 1,3,5-triazine-2,4,6-triones.[1] The precise structure and purity of this reagent are paramount for reaction success, yield, and the ultimate integrity of the final product. While techniques like NMR and Mass Spectrometry provide invaluable structural data, Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid, non-destructive, and highly specific fingerprint of the molecule's functional groups and overall structure.

This guide provides an in-depth analysis of the . We will move beyond a simple peak-list, delving into the causality behind the spectrum—explaining how the molecule's unique arrangement of atoms gives rise to its characteristic infrared absorption pattern. This document is designed to empower researchers to confidently identify this compound, assess its purity, and troubleshoot synthetic challenges.

Molecular Architecture and Vibrational Principles

The FTIR spectrum of a molecule is a direct consequence of its structure. When infrared radiation interacts with 2,6-Difluorobenzyl bromide, its covalent bonds absorb energy at specific frequencies, causing them to vibrate. Only vibrations that produce a change in the molecule's dipole moment are IR-active.[2] The key architectural features that define the are:

-

The 1,2,3-Trisubstituted (ortho-) Benzene Ring: The rigid aromatic ring has a series of characteristic stretching and bending vibrations. The substitution pattern is particularly revealed by C-H out-of-plane bending vibrations in the fingerprint region.[3][4]

-

Carbon-Fluorine (C-F) Bonds: The two C-F bonds are highly polar and give rise to some of the most intense and diagnostically useful absorptions in the spectrum. These typically appear as strong bands in the 1300-1000 cm⁻¹ region.[5]

-

The Bromomethyl (-CH₂Br) Group: This side chain introduces aliphatic C-H stretching and bending modes, as well as the low-frequency C-Br stretching vibration.[6][7]

Caption: Molecular structure of 2,6-Difluorobenzyl bromide.

Decoding the Spectrum: A Region-by-Region Analysis

An FTIR spectrum is typically analyzed from left to right (higher to lower wavenumber). We will adopt this convention to interpret the expected spectrum of 2,6-Difluorobenzyl bromide.

C-H Stretching Region (3100 - 2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. For this molecule, two distinct types of C-H bonds are present:

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C-H bonds attached to the benzene ring absorb in this range.[4] These absorptions are typically of weak to medium intensity and appear just to the left of the 3000 cm⁻¹ mark.[8] The presence of these peaks confirms the aromatic component of the molecule.

-

Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The two C-H bonds of the methylene (-CH₂) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.[7] These peaks are also generally weak to medium in intensity.

Aromatic Overtones & Combination Bands (2000 - 1650 cm⁻¹)

A series of weak, but often sharp, absorptions can appear in this region. These are not fundamental vibrations but rather overtones or combinations of C-H out-of-plane bending fundamentals.[9] The pattern of these "benzene fingers" can be highly characteristic of the ring's substitution pattern.[9] For a 1,2,3-trisubstituted ring, a specific pattern is expected, which can aid in confirming the isomer.

C=C Aromatic Ring Stretching (1625 - 1450 cm⁻¹)

The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of absorptions. These are often seen as two or three distinct bands of variable intensity. For a closely related compound, 2,6-difluorotoluene, strong peaks are observed at approximately 1625 cm⁻¹ and 1480 cm⁻¹.[5] These peaks are a reliable indicator of the benzene ring's presence.

The Fingerprint Region (< 1500 cm⁻¹)

This region is typically complex, containing a wealth of absorptions from bending vibrations and stretches of single bonds. It is called the fingerprint region because the pattern of peaks is unique to a specific molecule. For 2,6-Difluorobenzyl bromide, this region is exceptionally informative.

-

C-F Stretching (approx. 1270 cm⁻¹ and 1010 cm⁻¹): This is arguably the most dominant feature in the fingerprint region. Due to the high electronegativity of fluorine, the C-F bonds are very polar, leading to intense IR absorptions. In 2,6-difluorotoluene, strong C-F stretching bands are reported around 1270 cm⁻¹ and 1010 cm⁻¹.[5] Similar, very strong peaks are expected for 2,6-Difluorobenzyl bromide, providing definitive evidence of the difluoro-substitution.

-

-CH₂- Bending/Wagging (approx. 1450 cm⁻¹ and 1300-1150 cm⁻¹): The methylene group exhibits a scissoring vibration around 1450 cm⁻¹, which may overlap with ring stretches. Additionally, a C-H wagging vibration associated with the -CH₂X group (where X is a halogen) is expected between 1300-1150 cm⁻¹.[6][7]

-

Aromatic C-H Out-of-Plane (OOP) Bending (approx. 780 cm⁻¹): The position of the C-H "wagging" or OOP bending is highly diagnostic of the substitution pattern on the benzene ring. For an ortho-disubstituted (or 1,2,3-trisubstituted) ring, a strong band is typically observed in the 770-735 cm⁻¹ range.[3] A strong peak around 780 cm⁻¹ is reported for 2,6-difluorotoluene, which is consistent with this substitution pattern.[5]

-

C-Br Stretching (690 - 515 cm⁻¹): The stretching vibration of the carbon-bromine bond occurs at low frequencies due to the heavy mass of the bromine atom. This absorption is expected in the 690-515 cm⁻¹ range and is typically of medium to strong intensity.[6][7] Its presence confirms the bromomethyl functional group.

Quantitative Data Summary: Diagnostic Peaks

The following table consolidates the expected key absorption bands for 2,6-Difluorobenzyl bromide, synthesized from spectral data of analogous compounds and established correlation charts.

| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Assignment | Reference Source(s) |

| ~3070 | Weak-Medium | Aromatic C-H Stretch | [4][5] |

| ~2960 | Weak-Medium | Aliphatic (-CH₂-) C-H Stretch | [5] |

| ~1625 | Strong | C=C Aromatic Ring Stretch | |

| ~1480 | Strong | C=C Aromatic Ring Stretch | [5] |

| ~1270 | Very Strong | C-F Stretch (asymmetric) | [5][10] |

| ~1010 | Strong | C-F Stretch (symmetric) | [5] |

| ~780 | Strong | Aromatic C-H Out-of-Plane Bend (1,2,3-substitution) | [3][5] |

| 690 - 515 | Medium-Strong | C-Br Stretch | [6][7] |

Self-Validating Experimental Protocol

This protocol describes the acquisition of a high-quality FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples like 2,6-Difluorobenzyl bromide (Melting Point: 52-55 °C[1]).

Objective:

To obtain a clean, reproducible, and interpretable mid-infrared spectrum of 2,6-Difluorobenzyl bromide for identification and purity assessment.

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument Preparation & Background Collection: a. Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. b. Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by collecting a preliminary background spectrum; it should be a flat line with no significant atmospheric CO₂ or H₂O peaks. c. Secure the ATR anvil and collect a high-quality background spectrum (typically 32 or 64 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step; the background spectrum is digitally subtracted from the sample spectrum, removing any instrument and environmental artifacts.[11]

-

Sample Application: a. Place a small amount (a few milligrams) of the solid 2,6-Difluorobenzyl bromide powder onto the center of the ATR crystal. b. Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality, low-intensity spectra. The instrument's software often provides a real-time display of absorbance, allowing the user to optimize pressure.

-

Data Acquisition: a. Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). b. The instrument software will automatically perform the background subtraction, Fourier transform, and display the final absorbance or transmittance spectrum.

-

Data Processing and Validation: a. Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum. b. Perform a baseline correction to ensure all peaks originate from zero absorbance. c. Validate the spectrum by comparing the obtained peak positions with the expected values in the table above. The presence of all key diagnostic peaks (especially the strong C-F and C=C stretches) and the absence of significant unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ indicating moisture, or a C=O stretch around 1700 cm⁻¹ indicating an oxidation impurity) validates the identity and relative purity of the material.

Caption: Workflow for FTIR analysis of 2,6-Difluorobenzyl bromide via ATR.

Conclusion

The is a rich source of structural information. By understanding the vibrational origins of the key absorption bands—from the C-H stretches at high frequency to the characteristic aromatic patterns and the uniquely intense C-F stretches in the fingerprint region—a researcher can unequivocally confirm the molecule's identity. The strong absorptions arising from the C-F bonds, coupled with the diagnostic C-H out-of-plane bending mode for the substitution pattern and the low-frequency C-Br stretch, create a unique and easily identifiable spectral fingerprint. Following a robust, self-validating experimental protocol ensures that the obtained spectrum is a true and reliable representation of the sample, providing confidence in this crucial synthetic intermediate.

References

-

Butenko, Y. V., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications, 30(1), 86-88. Available at: [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Available at: [Link]

-

SpectraBase. Benzylbromide - Optional[FTIR] - Spectrum. Available at: [Link]

-

SpectraBase. 2,6-Difluorobenzyl bromide - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

Lee, S. K. (2023). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. European Journal of Pure and Applied Chemistry, 10(1). Available at: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Spectroscopy Staff (2015). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 30(1), 26-31. Available at: [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

SpectraBase. Benzylbromide - Optional[FTIR] - Spectrum. Available at: [Link]

-

Wang, X., et al. (2016). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical Chemistry, 88(7), 3926-34. Available at: [Link]

-

LibreTexts Chemistry. 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

NIST. Benzene, (bromomethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy, 31(7), 28-33. Available at: [Link]

-

Wang, X., et al. (2016). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. PubMed. Available at: [Link]

-

University of Maryland. FTIR Spectrum Table. Available at: [Link]

-

SpectraBase. 2,6-Difluorobenzyl bromide - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpectraBase. 2,6-Difluorotoluene - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

Wade, L.G. Jr. (2003). Infrared Spectroscopy (IR). Organic Chemistry, 5th ed. Pearson Education Inc. Available at: [Link]

-

Royal Society of Chemistry. 3. Infrared spectroscopy. Available at: [Link]

-

Ruifu Chemical. 2,6-Difluorobenzyl Bromide CAS 85118-00-9. Available at: [Link]

-

Ross, H. H., & Korte, W. D. (1998). FTIR Spectroscopic and Reaction Kinetics Study of the Interaction of CF3CFCl2 with γ-Al2O3. The Journal of Physical Chemistry B, 102(43), 8525-8532. Available at: [Link]

-

Global Substance Registration System. 2,6-DIFLUOROTOLUENE. Available at: [Link]

-

Chem Help ASAP (2023). common absorbances in infrared spectroscopy. YouTube. Available at: [Link]

Sources

- 1. 2,6-Difluorobenzyl bromide | 85118-00-9 [chemicalbook.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Introduction: The Significance of 2,6-Difluorobenzyl Bromide

An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Difluorobenzyl Bromide

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of 2,6-Difluorobenzyl bromide (C₇H₅BrF₂), a critical reagent in modern synthetic and medicinal chemistry. For researchers, process chemists, and drug development professionals, understanding the mass spectrum of this compound is paramount for reaction monitoring, quality control, and structural verification. This document moves beyond a simple recitation of data to explain the causal factors behind the observed spectral features, grounding the interpretation in the principles of ionization and ion chemistry.

2,6-Difluorobenzyl bromide is a halogenated aromatic compound widely employed as a versatile building block in organic synthesis.[1] Its unique electronic properties, imparted by the two electron-withdrawing fluorine atoms ortho to the bromomethyl group, make it a highly reactive and valuable intermediate.[2] Notably, it serves as a key precursor in the synthesis of important pharmaceuticals, including the anticonvulsant Rufinamide and the gonadotropin-releasing hormone antagonist Relugolix.[3] Given its role in producing high-value active pharmaceutical ingredients (APIs), a robust and reliable analytical method for its identification and characterization is essential. Mass spectrometry provides unparalleled sensitivity and structural information, making it the definitive tool for this purpose.

Physicochemical Properties and Safety Profile

Before analysis, a foundational understanding of the analyte's properties is crucial. 2,6-Difluorobenzyl bromide is a solid at room temperature with a relatively low melting point, making it suitable for analysis by techniques requiring volatilization, such as Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Table 1: Physicochemical Properties of 2,6-Difluorobenzyl Bromide

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₅BrF₂ | [5] |

| Molecular Weight | 207.02 g/mol | [4][5] |

| Appearance | White to light beige solid/crystals | [6][7] |

| Melting Point | 52-55 °C | [4][8] |

| Boiling Point | 184.9 ± 25.0 °C (Predicted) | [8] |

| CAS Number | 85118-00-9 |[4][8] |

Safety Note: 2,6-Difluorobenzyl bromide is classified as a corrosive solid that causes severe skin burns and eye damage.[4][9] It is also a lachrymator (a substance that irritates the eyes and causes tears).[5] All handling must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

Ionization Methodology: Electron Ionization (EI)